molecular formula C13H17ClFN3OS B5819256 N-(3-CHLORO-4-FLUOROPHENYL)-4-(2-HYDROXYETHYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE

N-(3-CHLORO-4-FLUOROPHENYL)-4-(2-HYDROXYETHYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE

Cat. No.: B5819256
M. Wt: 317.81 g/mol
InChI Key: MLIUOZFIMLFLNL-UHFFFAOYSA-N
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Description

N-(3-CHLORO-4-FLUOROPHENYL)-4-(2-HYDROXYETHYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorinated and fluorinated phenyl group, a hydroxyethyl group, and a tetrahydropyrazinecarbothioamide moiety.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-4-(2-hydroxyethyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClFN3OS/c14-11-9-10(1-2-12(11)15)16-13(20)18-5-3-17(4-6-18)7-8-19/h1-2,9,19H,3-8H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLIUOZFIMLFLNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C(=S)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLORO-4-FLUOROPHENYL)-4-(2-HYDROXYETHYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE typically involves multiple steps, starting from commercially available precursors. The process may include:

    Formation of the Phenyl Group: The chlorinated and fluorinated phenyl group can be synthesized through halogenation reactions.

    Formation of the Tetrahydropyrazine Ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Attachment of the Hydroxyethyl Group: This can be achieved through nucleophilic substitution reactions.

    Formation of the Carbamothioamide Moiety:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-CHLORO-4-FLUOROPHENYL)-4-(2-HYDROXYETHYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the thiocarbonyl group or other functional groups.

    Substitution: Halogen atoms in the phenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H2SO4) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the phenyl ring.

Scientific Research Applications

N-(3-CHLORO-4-FLUOROPHENYL)-4-(2-HYDROXYETHYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(3-CHLORO-4-FLUOROPHENYL)-4-(2-HYDROXYETHYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    N-(3-CHLORO-4-FLUOROPHENYL)-4-(2-HYDROXYETHYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE: can be compared with other compounds having similar structural features, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.

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